

# Application Notes and Protocols for Mangafodipir Trisodium-Enhanced Liver MRI in Rodents

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Mangafodipir trisodium, formerly marketed as Teslascan™, is a hepatobiliary-specific paramagnetic contrast agent for magnetic resonance imaging (MRI).[1][2] Following intravenous administration, mangafodipir trisodium is taken up by hepatocytes, leading to a significant shortening of the T1 relaxation time of the liver parenchyma.[1][3][4] This results in a marked increase in signal intensity on T1-weighted MR images, thereby enhancing the contrast between normal liver tissue and hepatic lesions that do not contain functioning hepatocytes, such as metastases.[1][4] Although withdrawn from the clinical market for commercial reasons, its properties make it a valuable tool for preclinical liver imaging research in rodent models of liver disease.

This document provides detailed application notes and protocols for the use of **mangafodipir trisodium** in liver MRI studies in rodents.

### **Mechanism of Action**

**Mangafodipir trisodium** consists of the paramagnetic manganese(II) ion chelated by the organic ligand fodipir (dipyridoxyl diphosphate, DPDP).[1][2] After intravenous injection, the complex undergoes partial dissociation, releasing manganese ions. These ions are selectively

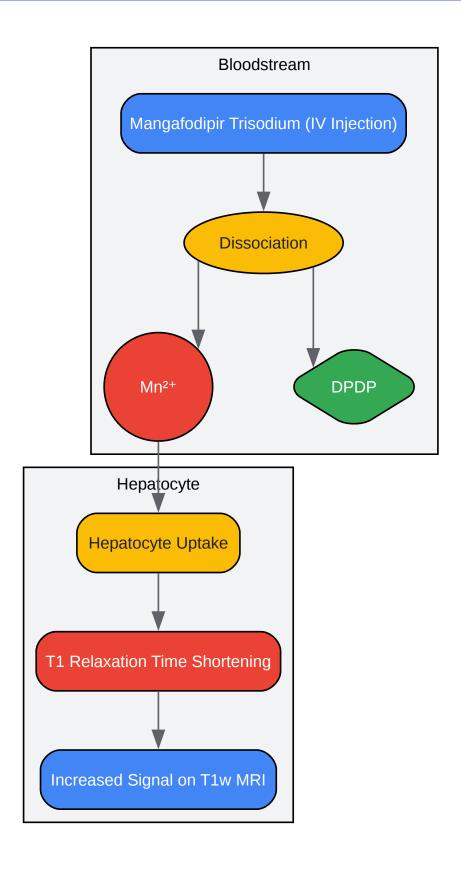


# Methodological & Application

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taken up by functional hepatocytes. The paramagnetic nature of the manganese ions alters the magnetic properties of the surrounding tissue, primarily by decreasing the T1 relaxation time. This results in a brighter appearance of the liver on T1-weighted MRI scans.[1][3][4] Liver lesions with impaired or absent hepatocytes, such as metastases or severe fibrosis, do not accumulate the contrast agent to the same extent and thus appear darker relative to the enhanced normal liver parenchyma.[4]





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Mechanism of Action of Mangafodipir Trisodium.



# **Data Presentation**

**Table 1: Recommended Dosages and Administration** 

**Details for Rodents** 

Parameter	Mouse	Rat	Reference(s)
Dosage Range (IV)	10 - 50 μmol/kg	10 - 50 μmol/kg	[5]
Dosage Range (IP)	10 mg/kg (~14 μmol/kg)	5 μmol/kg	[6][7]
Administration Route	Intravenous (IV) or Intraperitoneal (IP)	Intravenous (IV) or Intraperitoneal (IP)	[5][6][7]
Infusion Rate (IV)	Slow bolus over 1 minute	Slow bolus over 1 minute	[3]
Vehicle	Sterile Saline (0.9% NaCl)	Sterile Saline (0.9% NaCl)	General Practice
LD50 (IV)	>2000 μmol/kg	Not specified, but low acute toxicity observed	[3]

Table 2: MRI Parameters for Mangafodipir-Enhanced Liver Imaging in Rodents (Suggested Starting Points)



Parameter	T1-Weighted Spin- Echo (SE)	T1-Weighted Gradient-Echo (GRE) / Fast Field Echo (FFE)	Reference(s)
Repetition Time (TR)	300 - 500 ms	140 - 200 ms	[8][9]
Echo Time (TE)	10 - 20 ms	2.3 - 4.6 ms	[8][9]
Flip Angle	90°	80° - 90°	[8][9]
Matrix Size	128x128 or 256x256	128x128 or 256x256	General Practice
Slice Thickness	1 - 2 mm	1 - 2 mm	General Practice
Fat Suppression	Recommended (e.g., FS-SE)	Recommended	[9]

# Experimental Protocols Protocol 1: Preparation of Mangafodipir Trisodium for Injection

#### Materials:

- Mangafodipir trisodium powder
- Sterile 0.9% saline solution
- Sterile vials
- 0.22 μm sterile filter

#### Procedure:

- Calculate the required amount of mangafodipir trisodium based on the desired concentration and the total volume needed for the study cohort.
- Under sterile conditions (e.g., in a laminar flow hood), dissolve the **mangafodipir trisodium** powder in sterile 0.9% saline to the desired stock concentration. The commercial formulation



was 50 µmol/mL.[3]

- Ensure complete dissolution by gentle vortexing or swirling.
- Sterile-filter the solution using a 0.22 μm syringe filter into a sterile vial.
- Store the prepared solution according to the manufacturer's recommendations, typically
  protected from light. For research use, it is advisable to prepare fresh solutions or store
  aliquots at -20°C for short-term use.[6]

# Protocol 2: Animal Preparation and Administration of Mangafodipir Trisodium

#### Materials:

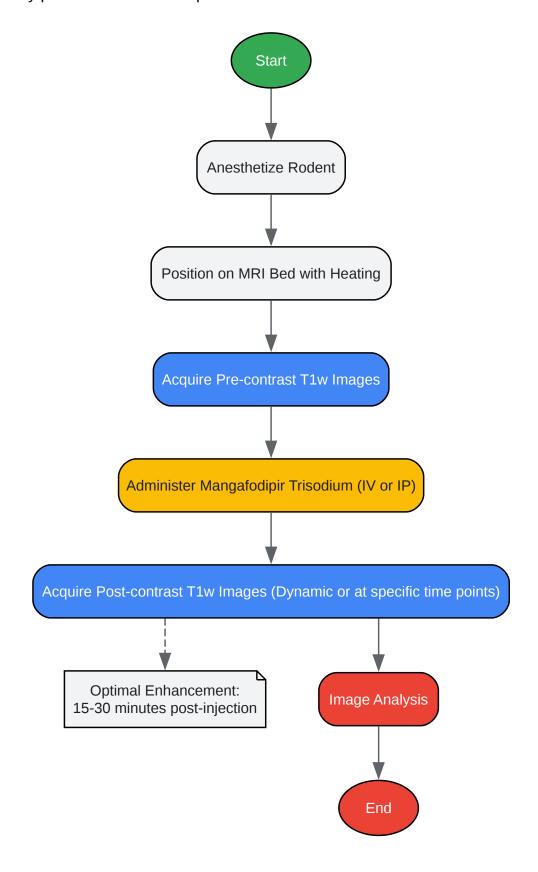
- Rodent (mouse or rat)
- Anesthesia (e.g., isoflurane)
- Heating pad or circulating water blanket
- Catheter (for IV administration) or appropriate syringe and needle (for IP injection)
- Prepared mangafodipir trisodium solution

#### Procedure:

- Anesthetize the rodent using a suitable anesthetic agent (e.g., isoflurane).
- Place the animal on a heating pad to maintain body temperature throughout the procedure.
- For intravenous administration, cannulate the tail vein with an appropriate gauge catheter.
- For intraperitoneal injection, securely restrain the animal and inject into the lower right quadrant of the abdomen.[10]
- Administer the calculated dose of mangafodipir trisodium. For IV administration, a slow bolus injection over approximately 1 minute is recommended.[3]



· Immediately proceed with the MRI protocol.



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Experimental Workflow for Liver MRI.

## **Protocol 3: MRI Acquisition**

#### Equipment:

- Small animal MRI scanner (e.g., 7T, 9.4T)
- Rodent-specific RF coil

#### Procedure:

- Position the anesthetized animal in the RF coil, ensuring the liver is at the isocenter of the magnet.
- Acquire pre-contrast T1-weighted images using an appropriate sequence (see Table 2 for starting parameters). A fat-suppressed T1-weighted spin-echo sequence is often recommended for optimal liver-lesion contrast.[9]
- Administer the **mangafodipir trisodium** as described in Protocol 2.
- Begin post-contrast T1-weighted imaging. This can be done dynamically to observe the uptake of the contrast agent or at a specific time point.
- Optimal enhancement of the liver parenchyma is typically observed between 15 and 30 minutes post-injection.[11][12] Therefore, acquiring images within this window is recommended for maximal contrast between normal liver and lesions.
- Continue monitoring the animal's vital signs throughout the imaging session.
- After the final scan, recover the animal from anesthesia.

# **Concluding Remarks**

**Mangafodipir trisodium** is a valuable tool for preclinical research, offering high-contrast imaging of the rodent liver. The protocols provided here offer a comprehensive guide for its application. Researchers should optimize the specific dosage and MRI sequence parameters for their particular animal model and research question to achieve the best results. Although no



longer in clinical use, its established mechanism of action and safety profile in preclinical models make it a reliable choice for liver imaging studies in drug development and disease modeling.

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